Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate
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Overview
Description
Hydrogen sulfide is a gasotransmitter with significant biological roles, including regulation of cardiovascular, nervous, and immune systems . GYY4137 is particularly noted for its ability to release H₂S in a controlled and sustained manner, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate typically involves the reaction of 4-methoxyphenylphosphinodithioic acid with morpholine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure product consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphinodithioates.
Scientific Research Applications
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying the effects of hydrogen sulfide in various chemical reactions.
Mechanism of Action
The primary mechanism of action of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate involves the slow and sustained release of hydrogen sulfide. This release occurs through hydrolysis, where the compound gradually breaks down in aqueous environments to release H₂S . The released H₂S then interacts with various molecular targets, including ion channels, enzymes, and signaling proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Sodium hydrosulfide (NaHS): A rapid H₂S-releasing donor.
Diallyl trisulfide (DATS): Another slow-releasing H₂S donor.
Lawesson’s reagent:
Uniqueness: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate is unique due to its ability to release H₂S in a controlled and sustained manner, mimicking endogenous H₂S production. This property makes it particularly valuable for studying the long-term effects of H₂S in biological systems and for potential therapeutic applications .
Properties
Molecular Formula |
C11H15NNaO2PS2 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
sodium;(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
ZFQXKWOUNSKHAG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+] |
Origin of Product |
United States |
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